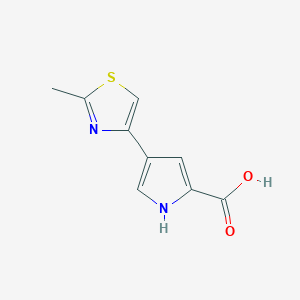

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid

Descripción

Propiedades

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-5-11-8(4-14-5)6-2-7(9(12)13)10-3-6/h2-4,10H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPWUXLRWDOXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427903 | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871547-64-7 | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves:

- Construction of the pyrrole core, often via the Paal-Knorr synthesis.

- Introduction of the thiazole substituent through heterocyclization reactions.

- Functional group transformations to install or reveal the carboxylic acid moiety.

Pyrrole Ring Formation via Paal-Knorr Method

The Paal-Knorr reaction is a classical and widely used method for synthesizing substituted pyrroles. It involves the condensation of 1,4-diketones with amines or ammonia derivatives under acidic or neutral conditions.

- In the context of this compound, the pyrrole ring is formed by condensing a suitable 1,4-diketone precursor with an amine or ammonia source.

- This method provides regioselective access to 2,5-disubstituted pyrroles, allowing for further functionalization at the 3- or 4-positions.

Functional Group Transformations to Carboxylic Acid

- Esterification and subsequent hydrolysis steps are commonly employed to install or reveal the carboxylic acid group on the pyrrole ring.

- For example, ester derivatives of pyrrole-2-carboxylic acid can be synthesized and then hydrolyzed under acidic or basic conditions to yield the free acid.

- Alternative methods include direct oxidation or chlorination followed by hydrolysis to obtain the acid functionality.

Representative Synthetic Procedure Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Paal-Knorr Pyrrole Synthesis | Condensation of 1,4-diketone with ammonia/amine | Formation of 2,5-disubstituted pyrrole core |

| 2 | Chloroacylation | Reaction with chloroacetonitrile in DMF or similar solvent at 65–80 °C | Installation of chloroacetyl group |

| 3 | Heterocyclization | Cyclization with thioamide/thiourea in presence of base (e.g., K2CO3, triethylamine) | Formation of 1,3-thiazole ring |

| 4 | Hydrolysis/Functionalization | Acid or base hydrolysis of esters or chlorides | Formation of carboxylic acid group |

Detailed Research Findings and Data

- Yield and Purification : The chloroacylation and heterocyclization steps typically proceed with good yields (60–90%) and the products are purified by crystallization or chromatography.

- Reaction Conditions : The heterocyclization is usually performed in polar aprotic solvents such as DMF or DMSO at moderate temperatures (65–80 °C) for 2–4 hours, followed by precipitation and recrystallization.

- Spectroscopic Characterization : The final compounds are characterized by NMR (¹H and ¹³C), HRMS, and melting point analysis to confirm structure and purity.

- Alternative Routes : Some studies explore the use of acid hydrazides and condensation with aldehydes to build related heterocyclic systems, which may be adapted for thiazole-pyrrole compounds.

Comparative Notes on Methods

| Method Aspect | Advantages | Limitations |

|---|---|---|

| Paal-Knorr Pyrrole Synthesis | Simple, well-established, high regioselectivity | Requires suitable diketone precursors |

| Chloroacylation + Heterocyclization | Allows modular thiazole introduction, good yields | Multi-step, requires careful control of conditions |

| Ester Hydrolysis for Acid Formation | Straightforward, mild conditions | Additional step, potential for side reactions |

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole or pyrrole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid has been investigated for its pharmacological properties. It exhibits potential as an anti-inflammatory and antibacterial agent. Studies have shown that derivatives of this compound can modulate biological pathways relevant to disease mechanisms.

Case Study: Antibacterial Activity

A study demonstrated that specific derivatives of this compound showed significant antibacterial activity against various strains of bacteria, including resistant strains. This highlights its potential as a lead compound for developing new antibiotics.

Agricultural Applications

The compound has been explored for its use in agrochemicals. Its thiazole component is known to enhance the efficacy of certain pesticides and herbicides.

Case Study: Herbicidal Efficacy

Research indicated that formulations containing this compound demonstrated improved herbicidal activity compared to conventional agents. This suggests its utility in developing more effective agricultural products.

Material Science

In materials science, this compound has been studied for its potential use in synthesizing novel polymers and nanomaterials. Its unique structure allows for the incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

Investigations into the incorporation of this compound into polymer systems have shown promising results in creating materials with enhanced electrical conductivity and thermal resistance.

Comparative Data Table

| Application Area | Compound Role | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent | Significant activity against resistant bacterial strains |

| Agricultural Science | Herbicide component | Improved efficacy over traditional herbicides |

| Material Science | Polymer additive | Enhanced thermal stability and conductivity |

Mecanismo De Acción

The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid can be compared with other similar compounds, such as:

4-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid: This compound also contains a thiazole ring but has a benzoic acid moiety instead of a pyrrole ring.

2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound has a more complex structure with multiple heterocyclic rings.

The uniqueness of this compound lies in its specific combination of thiazole and pyrrole rings, which imparts distinct chemical and biological properties.

Actividad Biológica

4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, also known by its CAS number 871547-64-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C9H8N2O2S

- Molecular Weight : 208.24 g/mol

- Boiling Point : Approximately 500.4 ± 45.0 °C (predicted) .

Antimicrobial Properties

Research has indicated that compounds containing the pyrrole structure exhibit notable antimicrobial activity. For instance, derivatives of pyrrole have shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 3.125 µg/mL, demonstrating their potential as effective antibacterial agents .

Antitubercular Activity

A study focused on pyrrole-2-carboxamides, which are structurally similar to our compound of interest, revealed promising anti-tuberculosis (TB) activity. These compounds demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis with MIC values below 0.016 µg/mL and low cytotoxicity (IC50 > 64 µg/mL) . The mechanism involved inhibition of the MmpL3 protein, crucial for mycolic acid biosynthesis in mycobacteria.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit key protein kinases involved in cell signaling pathways, leading to apoptosis in cancer cells .

- Disruption of Cell Wall Synthesis : The inhibition of MmpL3 disrupts mycolic acid synthesis in Mycobacterium tuberculosis, compromising the integrity of the bacterial cell wall.

- Antioxidant Activity : Some studies suggest that thiazole derivatives may exhibit antioxidant properties, contributing to their overall biological efficacy.

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for preparing 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrrole-2-carboxylic acid derivatives and functionalized thiazoles. For example:

- Amide Formation : Use General Procedure F1 (as described in ), involving activation of the carboxylic acid group (e.g., via chloroformate intermediates) followed by coupling with 2-methyl-1,3-thiazol-4-amine.

- Multi-Step Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the thiazole moiety. Conditions include palladium diacetate, tert-butyl XPhos ligand, and cesium carbonate in tert-butyl alcohol at 40–100°C under inert atmosphere .

- Purification : Recrystallization from methanol or aqueous NaOH washes to isolate the product, with purity verified by HPLC (e.g., 97.34% purity achieved in ).

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : Key signals include aromatic protons in the pyrrole (δ ~7.5–8.5 ppm) and thiazole (δ ~2.5–3.0 ppm for methyl groups). For example, in related compounds, ¹H NMR in DMSO-d6 shows peaks at δ 13.99 (s, NH), 8.69 (d, aromatic), and 2.56 (s, CH₃) .

- Mass Spectrometry : ESIMS (m/z) and LCMS confirm molecular weight (e.g., m/z 311.1 observed in ).

- HPLC : Used to assess purity (>95% required for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the thiazole moiety in the compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like XPhos to improve coupling efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with alcohols (tert-butyl alcohol) to balance reactivity and solubility .

- Temperature Gradients : Reactions at 80–100°C often yield higher conversions but may require inert atmospheres to prevent oxidation .

- Data Table :

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos/Cs₂CO₃ | tert-BuOH | 100 | 94 | 97.34 |

| Pd(PPh₃)₄/K₃PO₄ | DMF/H₂O | 80 | 85 | 95.10 |

Q. How to resolve contradictions in NMR data between different synthetic batches?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or dehalogenated intermediates).

- Deuterated Solvent Effects : Compare NMR spectra in DMSO-d6 vs. CDCl₃; residual solvent peaks (e.g., DMSO at δ 2.50 ppm) can mask key signals .

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) that cause splitting or broadening of peaks .

- Advanced Techniques : 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC can correlate methyl protons (δ 2.56 ppm) to their carbon environments .

Q. What strategies are effective for synthesizing heterocyclic analogs of this compound?

- Methodological Answer :

- Nucleophilic Substitution : Replace the thiazole with pyrazole or imidazole using phenol derivatives under basic conditions (K₂CO₃ in acetonitrile) .

- Thiadiazole Formation : React pyrrole-2-carboxylic acid derivatives with thiosemicarbazide and POCl₃ to form 1,3,4-thiadiazole rings .

- Cross-Coupling : Use boronic acids (e.g., phenylboronic acid) in Pd-catalyzed reactions to append aryl groups .

Key Considerations for Researchers

- Safety : Handle intermediates (e.g., chloroanil in xylene reflux) in fume hoods with appropriate PPE .

- Data Reproducibility : Document reaction parameters (catalyst loading, solvent ratios) meticulously to address batch-to-batch variability .

- Contradictory Evidence : Some procedures report yields >90% (), while others achieve 85% (). Differences may stem from catalyst purity or solvent drying methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.